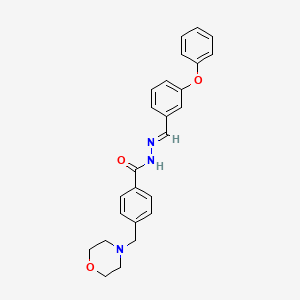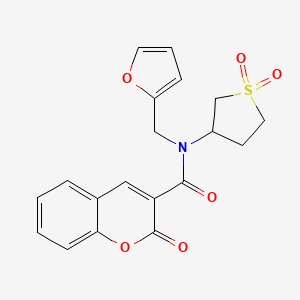![molecular formula C16H26N4O B5571484 1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)
1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives like 1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone involves cycloaddition reactions. For example, Pokhodylo et al. (2009) demonstrated the synthesis of 1,2,3-triazole derivatives through the cycloaddition of arylazides to acetylacetone (Pokhodylo, Savka, Matiichuk, & Obushak, 2009).
Molecular Structure Analysis
The molecular structure of triazole compounds is often characterized by techniques like X-ray crystallography. For instance, Inkaya et al. (2013) employed X-ray diffraction, IR NMR spectroscopy, and quantum chemical computational methods to characterize a triazole compound (Inkaya, Dinçer, Ekici, & Cukurovalı, 2013).
Chemical Reactions and Properties
1,2,3-triazoles exhibit a variety of chemical reactions due to their unique structure. Liu et al. (2010) explored the UV-vis absorption and fluorescence spectra of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, indicating the chemical reactivity of triazole compounds (Liu et al., 2010).
Physical Properties Analysis
The physical properties of 1,2,3-triazole derivatives can be assessed through spectroscopic and thermal analysis. Govindhan et al. (2017) characterized a related compound using IR, NMR, and MS studies, along with TGA and DSC techniques for analyzing thermal stability (Govindhan et al., 2017).
科学的研究の応用
Selective Synthesis and Functionalization
Research indicates that 1,2,3-triazole derivatives can be selectively synthesized and functionalized under various conditions. For example, Golobokova et al. (2020) explored the selective formation of 4,5-disubstituted 1-aryl(hetaryl)-1,2,3-triazoles, highlighting the versatility of these compounds in organic synthesis. This suggests that compounds like "1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone" could be synthesized through similar methodologies for use in further research or application development (Golobokova, Proidakov, & Kizhnyaev, 2020).
Corrosion Inhibition
Another study by Jawad et al. (2020) focused on the synthesis of a triazole derivative, demonstrating its efficacy as a corrosion inhibitor for mild steel in an acidic environment. This study underscores the potential of triazole compounds in industrial applications, particularly in protecting metals from corrosion (Jawad, Hameed, Abood, Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Antimicrobial Activity
Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Ashok et al. (2020) conducted a study synthesizing new 1,2,3-triazole derivatives and testing their antimicrobial activity, indicating the potential of such compounds in developing new antimicrobial agents. This research suggests that "1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone" could also be explored for similar biological applications (Ashok, Reddy, Dharavath, Ramakrishna, Nagaraju, & Sarasija, 2020).
Synthetic Methodologies and Characterization
Research on the synthesis and characterization of related triazole compounds provides a foundation for understanding the chemical behavior and potential applications of "1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone". Studies like those by Ji et al. (2017) offer insights into efficient synthetic routes and characterization techniques that could be applicable to a wide range of triazole derivatives (Ji, Niu, Liu, Wang, & Dai, 2017).
特性
IUPAC Name |
1-[1-cyclohexyl-5-(cyclohexylamino)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12(21)15-16(17-13-8-4-2-5-9-13)20(19-18-15)14-10-6-3-7-11-14/h13-14,17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYGYKUXNZAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N=N1)C2CCCCC2)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-Cyclohexyl-5-(cyclohexylamino)triazol-4-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)
![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylthiourea](/img/structure/B5571440.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)